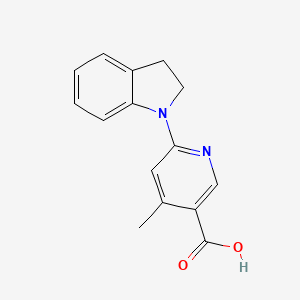
(2-Iodophenyl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodophenyl)(pyridin-3-yl)methanone is an organic compound that features both an iodophenyl group and a pyridinyl group attached to a methanone (ketone) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
Another method involves the Mizoroki-Heck reaction, where (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone undergoes an intramolecular reaction in the presence of palladium catalysts to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cross-Coupling: The compound can undergo cross-coupling reactions, such as the Mizoroki-Heck reaction, to form complex cyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts, water, mild temperatures.
Substitution: Various nucleophiles, palladium or copper catalysts.
Cross-Coupling: Palladium catalysts, base, and appropriate solvents.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted phenyl derivatives.
Cross-Coupling: Conjugated cyclic compounds.
Wissenschaftliche Forschungsanwendungen
(2-Iodophenyl)(pyridin-3-yl)methanone has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (2-Iodophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source, leading to the formation of pyridin-2-yl-methanones . The iodophenyl group can also participate in substitution and cross-coupling reactions, forming new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but contains an aminopyrimidine group instead of an iodophenyl group.
Phenyl(pyridin-4-yl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Iodophenyl)(pyridin-3-yl)methanone is unique due to the presence of the iodophenyl group, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C12H8INO |
|---|---|
Molekulargewicht |
309.10 g/mol |
IUPAC-Name |
(2-iodophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H8INO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H |
InChI-Schlüssel |
JBOCXVPOQSQDGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



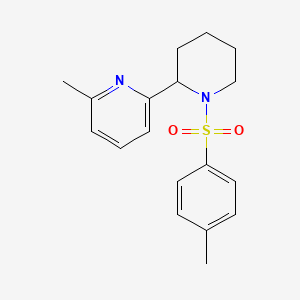
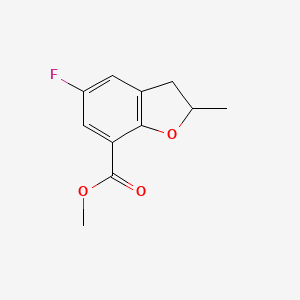
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)


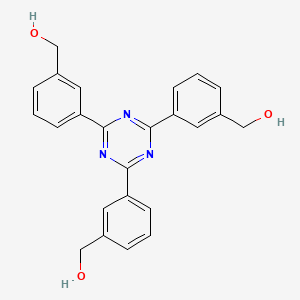
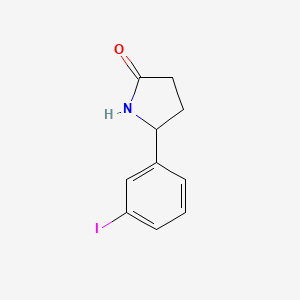
![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)

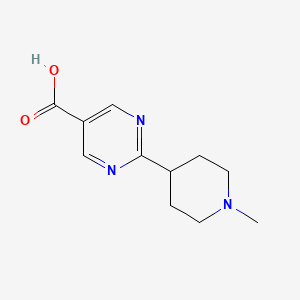
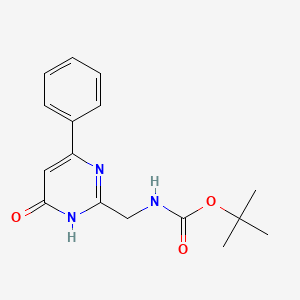
![5-Benzyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11811566.png)
